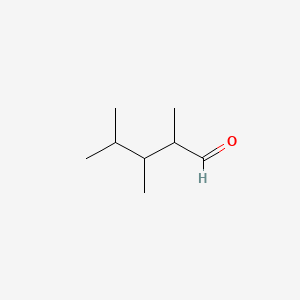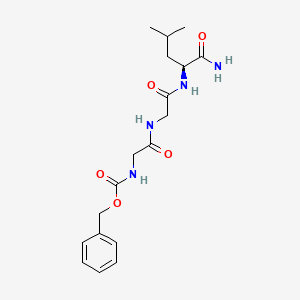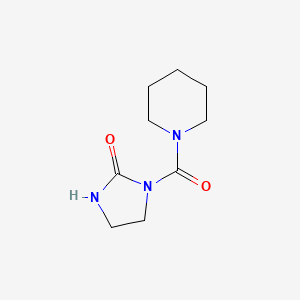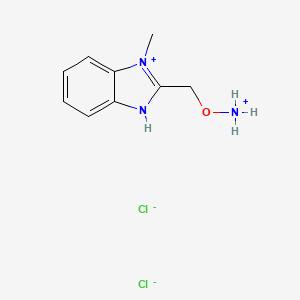
2,3,4-Trimethylvaleraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylvaleraldehyde: is an organic compound with the molecular formula C8H16O. It is an aldehyde with three methyl groups attached to the valeraldehyde backbone. This compound is known for its distinctive chemical properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylvaleraldehyde can be achieved through several methods. One common approach involves the alkylation of valeraldehyde with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation and other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions: 2,3,4-Trimethylvaleraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various catalysts and reagents, depending on the desired substitution, are employed.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,3,4-Trimethylvaleraldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,4-Trimethylvaleraldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction.
相似化合物的比较
- 3-Hydroxy-2,2,4-trimethylvaleraldehyde
- 2,2,4-Trimethyl-3-hydroxypentanal
Comparison: 2,3,4-Trimethylvaleraldehyde is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties
属性
CAS 编号 |
3601-65-8 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
2,3,4-trimethylpentanal |
InChI |
InChI=1S/C8H16O/c1-6(2)8(4)7(3)5-9/h5-8H,1-4H3 |
InChI 键 |
SITBGJYOJQJHHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)

![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)


![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)




![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
